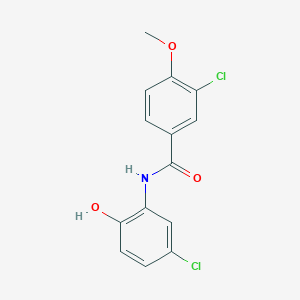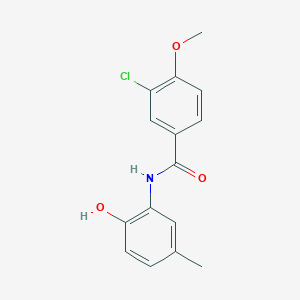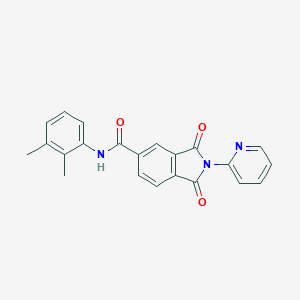
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide inhibits PKC by binding to its regulatory domain, preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to be a selective inhibitor of PKC, with minimal effects on other kinases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has also been shown to improve insulin sensitivity and glucose uptake in diabetic cells. In addition, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects and reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, with minimal effects on other kinases. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide can be toxic at high concentrations, which can affect cell viability and experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the role of PKC in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, the potential use of N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide as a therapeutic agent for the treatment of cancer, diabetes, and other diseases is an area of active research.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide is a potent and selective inhibitor of PKC that has been widely used in scientific research. Its synthesis method has been optimized over the years, resulting in higher yields and purity of the final product. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, making it suitable for use in various experimental settings. However, it has some limitations, such as poor solubility in water and toxicity at high concentrations. There are several future directions for research on N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide, including the development of more potent and selective inhibitors of PKC and the investigation of its role in other diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide involves the reaction of 2,3-dimethylaniline with 2-pyridinecarboxaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with phthalic anhydride to obtain N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide. This method of synthesis has been optimized over the years, resulting in higher yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been extensively used in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to inhibit the activity of PKC, leading to a better understanding of its role in these processes. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has also been used to study the involvement of PKC in diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide |
|---|---|
Fórmula molecular |
C22H17N3O3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-5-7-18(14(13)2)24-20(26)15-9-10-16-17(12-15)22(28)25(21(16)27)19-8-3-4-11-23-19/h3-12H,1-2H3,(H,24,26) |
Clave InChI |
AQTQNZQQNAGVNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4)C |
Solubilidad |
2.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[3-(4-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B302917.png)
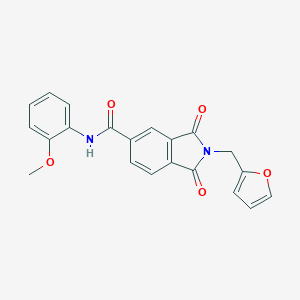
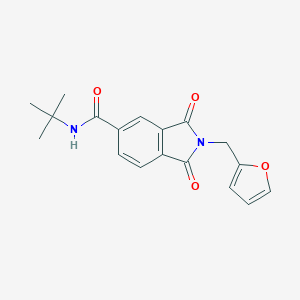
![N-{4-[(2-ethylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B302923.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide](/img/structure/B302924.png)

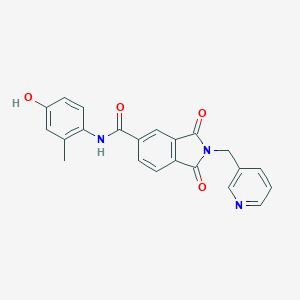
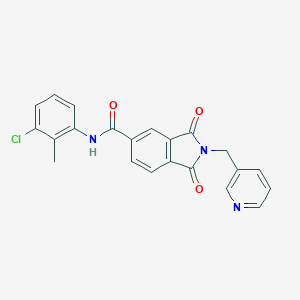
![3-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B302931.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302932.png)
![N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B302934.png)
![4-chloro-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B302936.png)
